Cas no 2219-73-0 (4-ethyl-2-methylphenol)

4-ethyl-2-methylphenol structure
4-ethyl-2-methylphenol structure
Product Name:4-ethyl-2-methylphenol
Numero CAS:2219-73-0
MF:C9H12O
MW:136.190982818604
MDL:MFCD16997693
CID:280432
PubChem ID:34857
Update Time:2025-11-02

4-ethyl-2-methylphenol Proprietà chimiche e fisiche

Nomi e identificatori

    • Phenol,4-ethyl-2-methyl-
    • 4-ethyl-2-methylphenol
    • 2-Methyl-4-ethylphenol
    • 4-Ethyl-o-cresol
    • o-Cresol, 4-ethyl-
    • 2219-73-0
    • UNII-Z98H442K3U
    • Z98H442K3U
    • 4-Ethyl-2-methyl-Phenol
    • CAA21973
    • NS00027100
    • Phenol, 4-ethylmethyl-
    • MB23862
    • CHEBI:196445
    • 4-Ethyl-O-cresol, 8CI
    • EN300-3187598
    • DTXSID10176725
    • starbld0032259
    • SCHEMBL1416648
    • Q27295176
    • Z1255463943
    • EINECS 218-733-1
    • Phenol, 4-ethyl-2-methyl-
    • MDL: MFCD16997693
    • Inchi: 1S/C9H12O/c1-3-8-4-5-9(10)7(2)6-8/h4-6,10H,3H2,1-2H3
    • Chiave InChI: QDQMEHXIUFCIGR-UHFFFAOYSA-N
    • Sorrisi: OC1C=CC(=CC=1C)CC

Proprietà calcolate

  • Massa esatta: 136.08886
  • Massa monoisotopica: 136.088815
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 1
  • Complessità: 101
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 3
  • XLogP3: niente
  • Superficie polare topologica: 20.2

Proprietà sperimentali

  • Densità: 0.9809 (estimate)
  • Punto di fusione: 48.26°C (estimate)
  • Punto di ebollizione: 227.6°C
  • Punto di infiammabilità: 98.1°C
  • Indice di rifrazione: 1.5134 (estimate)
  • PSA: 20.23

4-ethyl-2-methylphenol Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-3187598-0.05g
4-ethyl-2-methylphenol
2219-73-0 95.0%
0.05g
$94.0 2025-03-19
Enamine
EN300-3187598-0.1g
4-ethyl-2-methylphenol
2219-73-0 95.0%
0.1g
$140.0 2025-03-19
Enamine
EN300-3187598-0.25g
4-ethyl-2-methylphenol
2219-73-0 95.0%
0.25g
$200.0 2025-03-19
Enamine
EN300-3187598-0.5g
4-ethyl-2-methylphenol
2219-73-0 95.0%
0.5g
$374.0 2025-03-19
Enamine
EN300-3187598-1.0g
4-ethyl-2-methylphenol
2219-73-0 95.0%
1.0g
$499.0 2025-03-19
Enamine
EN300-3187598-2.5g
4-ethyl-2-methylphenol
2219-73-0 95.0%
2.5g
$978.0 2025-03-19
Enamine
EN300-3187598-5.0g
4-ethyl-2-methylphenol
2219-73-0 95.0%
5.0g
$1448.0 2025-03-19
Enamine
EN300-3187598-10.0g
4-ethyl-2-methylphenol
2219-73-0 95.0%
10.0g
$2146.0 2025-03-19
Enamine
EN300-3187598-1g
4-ethyl-2-methylphenol
2219-73-0 95%
1g
$499.0 2023-09-05
Enamine
EN300-3187598-5g
4-ethyl-2-methylphenol
2219-73-0 95%
5g
$1448.0 2023-09-05
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